2-Octen-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Octen-3-ol is an organic compound with the molecular formula C8H16O. It is a secondary alcohol and an unsaturated compound, characterized by the presence of a double bond between the second and third carbon atoms. This compound is known for its distinctive odor and is often found in various natural sources, including plants and fungi.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Octen-3-ol can be synthesized through several methods. One common synthetic route involves the reduction of 2-octen-3-one using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: In industrial settings, this compound can be produced through the catalytic hydrogenation of 2-octenal. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas at elevated pressures and temperatures. The reaction is efficient and yields high purity this compound.
Chemical Reactions Analysis
Types of Reactions: 2-Octen-3-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-octen-3-one using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to 2-octanol using reducing agents such as NaBH4 or LiAlH4.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed:
Oxidation: 2-Octen-3-one.
Reduction: 2-Octanol.
Substitution: 2-Octen-3-yl chloride.
Scientific Research Applications
2-Octen-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in plant and fungal metabolism. It is also investigated for its antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: this compound is used in the fragrance and flavor industry due to its pleasant odor. It is also employed in the production of insect attractants and repellents.
Mechanism of Action
The mechanism of action of 2-Octen-3-ol involves its interaction with various molecular targets and pathways. In biological systems, it can act as a signaling molecule, influencing cellular processes such as gene expression and enzyme activity. The compound’s antimicrobial activity is attributed to its ability to disrupt cell membranes and interfere with metabolic pathways in microorganisms.
Comparison with Similar Compounds
2-Octen-3-ol can be compared with other similar compounds, such as:
1-Octen-3-ol:
2-Octen-1-ol: This compound has the hydroxyl group at the first carbon instead of the third.
3-Octen-2-ol: The double bond is between the third and fourth carbon atoms, and the hydroxyl group is at the second carbon.
Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to participate in a variety of chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Properties
CAS No. |
188953-20-0 |
---|---|
Molecular Formula |
C8H16O |
Molecular Weight |
128.21 g/mol |
IUPAC Name |
oct-2-en-3-ol |
InChI |
InChI=1S/C8H16O/c1-3-5-6-7-8(9)4-2/h4,9H,3,5-7H2,1-2H3 |
InChI Key |
UIRVMCAAPSEQTC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.